molecular formula C21H24ClN3O3 B244303 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244303
M. Wt: 401.9 g/mol
InChI Key: WZDGNRKANQJGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known by its chemical name, TAK-659. This compound has been synthesized for its potential use in scientific research, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the survival and proliferation of cancer cells. It is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR) and the Fc receptor. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the growth of cancer cells, including mantle cell lymphoma, diffuse large B-cell lymphoma, and chronic lymphocytic leukemia. In vivo studies have also shown that it inhibits the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for BTK. This allows for the selective inhibition of BTK signaling pathways without affecting other signaling pathways. However, one limitation is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the use of 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in scientific research. One direction is to further investigate its efficacy in various types of cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its development as a potential cancer therapy.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-(4-propanoylpiperazin-1-yl)aniline. This is achieved by reacting 4-nitroaniline with propionyl chloride in the presence of triethylamine. The resulting product is reduced using hydrogen gas and a palladium catalyst to obtain 4-(4-propanoylpiperazin-1-yl)aniline.
The second step involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been synthesized for its potential use in scientific research, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.

properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)18-14-15(22)4-9-19(18)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI Key

WZDGNRKANQJGDB-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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